tert-Butyl (2-bromo-4-chlorophenoxy)acetate
Overview
Description
Tert-Butyl (2-bromo-4-chlorophenoxy)acetate is a chemical compound that is widely used in various scientific experiments and research. It serves as a building block during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .
Synthesis Analysis
Tert-Butyl bromoacetate has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . It is also used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists .Molecular Structure Analysis
The molecular formula of tert-Butyl (2-bromo-4-chlorophenoxy)acetate is C12H14BrClO3. The molecular weight is 321.59 g/mol.Chemical Reactions Analysis
Tert-Butyl 2-(4-Bromophenyl)acetate is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, tert-Butyl bromoacetate, are as follows: It has a density of 1.4±0.1 g/cm3, a boiling point of 164.0±8.0 °C at 760 mmHg, and a vapor pressure of 2.0±0.3 mmHg at 25°C .Scientific Research Applications
Electrochemical Analysis
A study explored the electrochemical oxidation of antioxidants including tert-butylhydroquinone (BHQ) at platinum microelectrodes in an acetic acid medium. The voltammetric analysis revealed that compounds with para-diphenyl groups, like BHQ, had lower oxidation potential than isolated phenols. This indicates the potential of tert-butyl-based compounds in electrochemical applications, such as sensors or analytical devices in various fields including environmental monitoring and food quality control (Michalkiewicz, Mechanik, & Malyszko, 2004).
Synthesis of Pharmaceutical Intermediates
The compound has been used in the synthesis of pharmaceutical intermediates. For instance, 3-[(1-ethoxycarbonyl-3-phenylpropyl) amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate tert-butyl ester, an intermediate of benazepril hydrochloride, was synthesized using a novel process involving L-homphenylalanine alkyl ester and tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate. This highlights the compound's relevance in the synthesis of complex pharmaceuticals (Hassan, Tao, Ping-yu, & Yu-qing, 2007).
Antimicrobial Agent Synthesis
Another study focused on synthesizing substituted phenyl azetidines as potential antimicrobial agents. The process involved multiple steps starting with the reaction of a bromo phenyl compound with tert-butyl compounds, showcasing the role of tert-butyl-based compounds in developing new antimicrobial solutions (Doraswamy & Ramana, 2013).
Development of Organic Peroxides
Tert-butyl peracetate, a compound related to tert-butyl (2-bromo-4-chlorophenoxy)acetate, is utilized as a radical initiator, often in the presence of a metal catalyst or photoactivator. It's a common reagent in the metal-mediated acetoxylation of activated CH bonds and is crucial in polymer synthesis. The compound's stability and reactivity profile make it valuable for chemical synthesis and industrial applications (Powell, 2012).
Applications in Organic Synthesis
The versatility of tert-butyl (2-bromo-4-chlorophenoxy)acetate extends to various organic synthesis applications. For instance, it's involved in the preparation of halomethyl derivatives of furan carboxylic acids, demonstrating its utility in synthesizing complex organic molecules with potential applications in material science, pharmaceuticals, and agrochemicals (Pevzner, 2003).
Mechanism of Action
While the specific mechanism of action for tert-Butyl (2-bromo-4-chlorophenoxy)acetate is not mentioned in the search results, it is known that tert-Butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(2-bromo-4-chlorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGCUYUOWOSVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-bromo-4-chlorophenoxy)acetate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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